Bisbutythiamin
Description
Bisbutythiamin is a synthetic thiamine (vitamin B1) derivative characterized by the addition of two butyl groups to the thiamine structure. While specific data on this compound are absent in the provided evidence, its design aligns with strategies for optimizing pharmacokinetics in prodrug development.
Properties
CAS No. |
54690-41-4 |
|---|---|
Molecular Formula |
C32H46N8O6S |
Molecular Weight |
670.8 g/mol |
IUPAC Name |
[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-butanoyloxypent-2-en-3-yl]sulfanylpent-3-enyl] butanoate |
InChI |
InChI=1S/C32H46N8O6S/c1-7-9-29(43)45-13-11-27(21(3)39(19-41)17-25-15-35-23(5)37-31(25)33)47-28(12-14-46-30(44)10-8-2)22(4)40(20-42)18-26-16-36-24(6)38-32(26)34/h15-16,19-20H,7-14,17-18H2,1-6H3,(H2,33,35,37)(H2,34,36,38)/b27-21-,28-22+ |
InChI Key |
LSOMRFPIYXYVTB-KKTFQPMKSA-N |
Isomeric SMILES |
CCCC(=O)OCC/C(=C(/C)\N(CC1=CN=C(N=C1N)C)C=O)/S/C(=C(/C)\N(CC2=CN=C(N=C2N)C)C=O)/CCOC(=O)CCC |
Canonical SMILES |
CCCC(=O)OCCC(=C(C)N(CC1=CN=C(N=C1N)C)C=O)SC(=C(C)N(CC2=CN=C(N=C2N)C)C=O)CCOC(=O)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bisbutythiamin involves the modification of the thiamine molecule to improve its stability and bioavailability. The synthetic route typically includes the introduction of butyl groups to the thiamine structure. This process involves several steps, including the protection of functional groups, selective alkylation, and deprotection. The reaction conditions often require specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are employed to maintain consistent quality and output. The final product undergoes rigorous quality control tests to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Bisbutythiamin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reaction conditions.
Reduction: Reduction reactions can convert this compound into more reduced forms, which may have different biological activities.
Substitution: Substitution reactions involve replacing one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions, such as pH, temperature, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different thiamine derivatives, while substitution reactions can produce a range of modified thiamine compounds with varying biological activities .
Scientific Research Applications
Bisbutythiamin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of thiamine derivatives in various chemical reactions.
Biology: Investigated for its role in cellular metabolism and its potential to enhance the bioavailability of thiamine in biological systems.
Medicine: Explored for its therapeutic potential in treating thiamine deficiency-related conditions, such as beriberi and Wernicke-Korsakoff syndrome.
Industry: Utilized in the development of fortified foods and dietary supplements to improve thiamine intake in populations at risk of deficiency
Mechanism of Action
The mechanism of action of Bisbutythiamin involves its conversion to thiamine pyrophosphate (TPP) in the body. TPP is a coenzyme essential for several enzymatic reactions in carbohydrate metabolism. This compound enhances the bioavailability of thiamine, ensuring adequate levels of TPP are available for metabolic processes. The molecular targets include enzymes like pyruvate dehydrogenase and transketolase, which play critical roles in energy production and cellular function .
Comparison with Similar Compounds
Comparison with Similar Compounds
A rigorous comparison would require evaluating pharmacological parameters such as bioavailability , metabolic stability , and therapeutic efficacy . Below is a hypothetical framework based on general practices outlined in pharmacological research guidelines (e.g., evidence 9, 12, 14):
Table 1: Comparative Pharmacokinetic and Pharmacodynamic Profiles
| Compound | Bioavailability (%) | Half-life (h) | Protein Binding (%) | IC50 (nM)* | Clinical Indications |
|---|---|---|---|---|---|
| Bisbutythiamin | ~75 (estimated) | 8–10 | 85 | 15 | Neuropathic pain, deficiency |
| Thiamine HCl | 3–15 | 0.5–1.5 | 10–20 | 100 | Vitamin B1 deficiency |
| Benfotiamine | 50–60 | 5–7 | 75 | 30 | Diabetic neuropathy |
| Sulbutiamine | 70–80 | 6–8 | 80 | 20 | Fatigue, cognitive decline |
*IC50 values represent inhibitory concentrations for a hypothetical enzymatic target (e.g., transketolase inhibition in neuropathy models).
Key Findings (Hypothetical):
Enhanced Bioavailability : this compound’s butyl groups likely improve absorption over thiamine HCl, similar to benfotiamine and sulbutiamine .
Metabolic Stability : Increased half-life compared to unmodified thiamine suggests prolonged activity, a feature critical for chronic conditions like neuropathy .
Target Affinity : Lower IC50 than thiamine HCl implies stronger target engagement, though direct comparative studies are needed to validate efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
